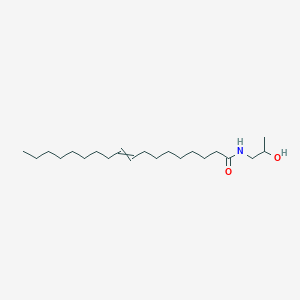

N-(2-hydroxypropyl)octadec-9-enamide

Description

Properties

CAS No. |

54375-42-7 |

|---|---|

Molecular Formula |

C21H41NO2 |

Molecular Weight |

339.6 g/mol |

IUPAC Name |

N-(2-hydroxypropyl)octadec-9-enamide |

InChI |

InChI=1S/C21H41NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(24)22-19-20(2)23/h10-11,20,23H,3-9,12-19H2,1-2H3,(H,22,24) |

InChI Key |

UDZAXLGLNUMCRX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NCC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Production of N 2 Hydroxypropyl Octadec 9 Enamide

Chemical Synthesis Pathways for Research Purposes

Chemical synthesis provides versatile and well-established methods for producing N-(2-hydroxypropyl)octadec-9-enamide in a laboratory setting. These routes typically involve the formation of an amide bond between an oleic acid precursor and 1-amino-2-propanol.

The primary chemical methods for synthesizing this compound involve direct amidation or ester aminolysis.

Direct Amidation: This approach involves the direct condensation of oleic acid with 1-amino-2-propanol. nih.gov To facilitate this reaction, which can be inefficient on its own, activating agents or catalysts are often necessary to convert the carboxylic acid's hydroxyl group into a better leaving group. nih.govnih.gov Reagents such as B(OCH2CF3)3 have been shown to be effective for the direct amidation of a variety of carboxylic acids and amines. nih.gov The reaction typically requires heating to drive off the water molecule formed as a byproduct. nih.gov

Ester Aminolysis: An alternative and frequently used method is the aminolysis of an oleic acid ester, such as methyl oleate. researchgate.netbiorxiv.org This transamidation reaction involves reacting the fatty acid ester with 1-amino-2-propanol. nih.gov This method can be advantageous as esters are often more reactive towards nucleophilic attack by amines than the corresponding carboxylic acids under mild conditions. nih.gov The reaction is typically catalyzed by a base, such as sodium methoxide, and may require refluxing for several hours to achieve a high yield. iosrjournals.org Another variation involves converting oleic acid to a more reactive acyl chloride (oleoyl chloride) first, which then readily reacts with the amine. nih.gov

For academic research, optimizing reaction conditions is key to achieving high yields and purity on a laboratory scale. Key parameters that are manipulated include temperature, reaction time, catalysts, and the molar ratio of reactants.

For direct amidation, temperatures may range from 65°C to over 180°C depending on the catalyst and solvent used. acs.orgnih.gov Microwave-assisted synthesis has also been employed to accelerate the reaction, with temperatures reaching 190-195°C for short durations of 25-30 minutes. google.com The use of Lewis acid catalysts, such as tetra-n-butyl titanate, can significantly improve reaction rates and yields. google.com The molar ratio of the amine to the fatty acid precursor is also a critical factor; using an equimolar ratio is common, though an excess of the amine can sometimes be used to drive the reaction to completion. acs.org

| Parameter | Condition Range | Notes | Reference |

|---|---|---|---|

| Temperature | 60°C - 210°C | Varies with catalyst and method (conventional vs. microwave). | google.comnih.gov |

| Reaction Time | 30 minutes - 24 hours | Microwave-assisted methods significantly reduce time. Enzymatic reactions can also be fast. | nih.govgoogle.com |

| Catalyst | Lewis acids (e.g., tetra-n-butyl titanate), Boron-based reagents (e.g., B(OCH2CF3)3) | Catalyst choice impacts reaction efficiency and selectivity. | nih.govgoogle.com |

| Solvent | Toluene, Hexane, Chloroform (B151607), or solvent-free | Solvent choice depends on reactant solubility and reaction temperature. | nih.govacs.orggoogle.com |

| Reactant Ratio | 1:1 to 1:6 (Acid:Amine/Urea) | Excess amine or nitrogen source can increase conversion. | acs.orggoogle.com |

Achieving high purity is essential for the synthesized this compound to be used in rigorous academic studies. Common purification techniques include recrystallization, chromatography, and distillation.

Recrystallization: This is often the method of choice for purifying solid amides. researchgate.net The crude product is dissolved in a minimum amount of a hot solvent, and as the solution cools, the purified amide crystallizes out, leaving impurities behind in the solvent. researchgate.net Suitable solvents for amides include acetonitrile (B52724), ethanol, n-hexane, and 1,4-dioxane. google.comresearchgate.net A sequence of recrystallizations using different solvents can be employed to achieve very high purity. google.com

Chromatography: Column chromatography using silica (B1680970) gel is a standard method for separating the target amide from unreacted starting materials and byproducts. semanticscholar.org For more complex or polar mixtures, reversed-phase flash chromatography may be employed. biotage.com

Distillation: For crude amide mixtures containing volatile impurities or unreacted fatty acids, distillation can be an effective purification step. google.com This may involve neutralization of free fatty acids followed by distillation under a high vacuum (e.g., thin-film or molecular distillation) to isolate the purified amide. google.com

Enzymatic Synthesis and Biocatalytic Routes

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods. These biocatalytic routes typically operate under milder conditions, reducing energy consumption and the formation of unwanted byproducts. biorxiv.org

The formation of N-acylamides like this compound can be efficiently catalyzed by certain enzymes, particularly lipases. biorxiv.org

Lipases: These enzymes are widely used for amide synthesis due to their stability in organic solvents and broad substrate specificity. nih.gov Candida antarctica lipase (B570770) B (CALB), often used in an immobilized form as Novozym 435, is a highly effective biocatalyst for the amidation of fatty acids and their esters. nih.govnih.govresearchgate.net It can catalyze the reaction between fatty acid esters and amines with high conversion rates (yields ranging from 41-98%) under mild conditions, such as temperatures around 40°C. nih.govresearchgate.net Other lipases, such as from Candida rugosa, have also been shown to be effective. researchgate.netbiorxiv.org The enzymatic approach is noted for its high regioselectivity, which is particularly important when working with polyfunctional molecules like 1-amino-2-propanol, ensuring the acylation occurs on the amino group rather than the hydroxyl group. researchgate.net

| Enzyme | Source Organism | Common Application | Reference |

|---|---|---|---|

| Lipase B (CALB), Novozym 435 | Candida antarctica | Catalyzes amidation of esters and free fatty acids with amines. | nih.govnih.govresearchgate.net |

| Lipase | Candida rugosa | Used for amidation of fatty acid methyl esters. | researchgate.netbiorxiv.org |

| Fatty Acid Amide Hydrolase (FAAH) | Mammalian | Can synthesize amides via a reverse hydrolysis reaction, though primarily a degradative enzyme. | nih.gov |

To improve the efficiency and scalability of enzymatic synthesis, specialized bioreactor systems are employed. A key goal is to enhance the productivity of the biocatalyst and simplify product isolation.

A promising approach is the use of a packed-bed reactor operating in a continuous flow mode. acs.org In this system, the immobilized enzyme (e.g., Novozym 435) is packed into a column. The reaction mixture containing the substrates (oleic acid and 1-amino-2-propanol) dissolved in a suitable solvent is then continuously passed through the column. acs.org This setup offers several advantages over traditional batch reactors:

Improved Catalyst Productivity: The enzyme can be reused for extended periods, as demonstrated by over 157 hours of continuous operation in one study. acs.org

Higher Space-Time Yield: The continuous process allows for a greater amount of product to be generated over time in a given reactor volume. acs.org

Simplified Purification: In some cases, the product can crystallize directly from the outlet solution upon cooling, allowing for simple collection by filtration while unreacted substrates and byproducts remain in the solvent. acs.org

This process engineering approach makes enzymatic synthesis a more economically viable and sustainable alternative for producing N-acyl amides.

Green Chemistry Principles in Biocatalytic Production for Sustainable Research

The application of green chemistry principles to the synthesis of this compound is crucial for developing sustainable and environmentally benign production methods. Biocatalysis, the use of enzymes to catalyze chemical reactions, aligns well with these principles by offering high selectivity, mild reaction conditions, and reduced waste generation.

Key green chemistry principles applicable to the biocatalytic production of this compound include:

Use of Renewable Feedstocks: The synthesis can utilize oleic acid, a fatty acid derivable from renewable plant oils, and 1-amino-2-propanol, which can be produced from bio-based sources.

Catalysis: Enzymes, such as lipases, act as highly efficient and selective catalysts, often eliminating the need for protecting groups and reducing the number of synthetic steps. This improves atom economy by maximizing the incorporation of starting materials into the final product.

Safer Solvents and Auxiliaries: Biocatalytic reactions can often be conducted in greener solvents, such as water or bio-based solvents, or even under solvent-free conditions. This minimizes the use of volatile and hazardous organic solvents.

Design for Energy Efficiency: Enzymatic reactions typically occur at or near ambient temperature and pressure, significantly reducing the energy consumption compared to traditional chemical syntheses that may require high temperatures and pressures.

Waste Prevention: The high selectivity of enzymes minimizes the formation of byproducts, leading to cleaner reaction profiles and reducing the need for extensive purification steps, thereby preventing waste generation.

An example of a green biocatalytic approach is the direct amidation of an oleic acid ester with 1-amino-2-propanol using an immobilized lipase, such as Candida antarctica lipase B (Novozym 435). This method avoids the use of harsh reagents and high temperatures, and the immobilized enzyme can be recovered and reused, further enhancing the sustainability of the process.

Table 1: Comparison of Synthetic Methodologies for N-Acylethanolamines

| Methodology | Precursors | Catalyst/Reagents | Conditions | Advantages | Disadvantages |

| Conventional Chemical Synthesis | Oleoyl (B10858665) chloride, 1-amino-2-propanol | Base (e.g., triethylamine) | Organic solvent, often requires low temperatures | High yield, relatively fast reaction | Use of hazardous reagents (oleoyl chloride), formation of stoichiometric waste (triethylamine hydrochloride) |

| Direct Thermal Amidation | Oleic acid, 1-amino-2-propanol | None | High temperature (>180°C), vacuum | Simple, no catalyst required | High energy consumption, potential for side reactions and product degradation |

| Biocatalytic Synthesis (Enzymatic) | Oleic acid or its ester, 1-amino-2-propanol | Immobilized lipase (e.g., Novozym 435) | Mild temperature (40-70°C), solvent or solvent-free | High selectivity, mild conditions, reusable catalyst, environmentally friendly | Longer reaction times, potential for enzyme inhibition |

Novel Synthetic Approaches and Derivatization Strategies

Research into novel synthetic methods and the creation of derivatives of this compound is driven by the need to explore its structure-activity relationships and to develop tools for mechanistic studies.

The structural diversification of this compound can be achieved by modifying its two primary precursors: the oleic acid backbone and the 1-amino-2-propanol headgroup.

Modification of the Fatty Acid Chain: By replacing oleic acid with other fatty acids, a wide range of analogues can be synthesized. For example, using saturated fatty acids (e.g., stearic acid, palmitic acid) would yield saturated analogues. The use of polyunsaturated fatty acids (e.g., linoleic acid, arachidonic acid) would introduce additional double bonds into the acyl chain. Furthermore, fatty acids with different chain lengths can be employed to investigate the effect of lipophilicity on biological activity.

Modification of the Headgroup: The 1-amino-2-propanol moiety can be replaced with other amino alcohols to generate a variety of derivatives. For instance, using ethanolamine (B43304) would produce N-(2-hydroxyethyl)octadec-9-enamide. The use of chiral amino alcohols, such as (R)- or (S)-1-amino-2-propanol, allows for the synthesis of stereoisomerically pure compounds, which is crucial for studying interactions with biological targets that are often stereospecific. Further modifications could include the introduction of additional functional groups on the propanolamine (B44665) backbone.

These modifications allow for a systematic exploration of how changes in the molecular structure affect the compound's physicochemical properties and biological functions.

To investigate the metabolic fate, distribution, and mechanism of action of this compound, isotopically labeled analogues are invaluable tools. Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly used.

The synthesis of these labeled compounds can be approached in several ways:

Labeling the Oleic Acid Moiety: Commercially available isotopically labeled oleic acid (e.g., ¹³C-labeled or deuterated) can be used as a precursor in the synthetic routes described above. For example, uniformly ¹³C-labeled oleic acid can be used to trace the distribution and metabolism of the entire acyl chain in biological systems using mass spectrometry.

Labeling the 1-amino-2-propanol Moiety: Isotopically labeled 1-amino-2-propanol can also be synthesized and used as a precursor. For instance, a deuterium label can be introduced at specific positions on the propanolamine backbone. An enzymatic approach using a ketoreductase could be employed for the stereoselective reduction of a labeled ketone precursor to introduce deuterium at a specific chiral center.

These labeled analogues enable researchers to perform detailed pharmacokinetic and pharmacodynamic studies, as well as to identify metabolic products and binding partners, thus providing critical insights into the biological role of this compound.

Table 2: Examples of Precursor Modifications for Analog Synthesis

| Precursor 1 (Fatty Acid Derivative) | Precursor 2 (Amino Alcohol) | Resulting Analog Name |

| Oleoyl chloride | Ethanolamine | N-(2-hydroxyethyl)octadec-9-enamide |

| Stearoyl chloride | 1-amino-2-propanol | N-(2-hydroxypropyl)octadecanamide |

| Linoleoyl chloride | 1-amino-2-propanol | N-(2-hydroxypropyl)octadeca-9,12-dienamide |

| Oleoyl chloride | (R)-1-amino-2-propanol | (R)-N-(2-hydroxypropyl)octadec-9-enamide |

Biosynthesis and Endogenous Occurrence of N 2 Hydroxypropyl Octadec 9 Enamide in Biological Systems

Regulation of Endogenous Levels and Metabolic Homeostasis in Model Systems

Should future research identify N-(2-hydroxypropyl)octadec-9-enamide as a naturally occurring compound, it will be possible to investigate and report on its biosynthesis and physiological roles. At present, it is considered a synthetic compound, and information is limited to its chemical properties and potential synthetic applications.

Mechanistic Investigations of N 2 Hydroxypropyl Octadec 9 Enamide at the Cellular and Molecular Level

Interactions with Cellular Receptors and Binding Sites in In Vitro Systems

The biological effects of NAEs are largely mediated through their interaction with a variety of cellular receptors. Understanding the affinity and selectivity of N-(2-hydroxypropyl)octadec-9-enamide for these receptors is a fundamental first step in elucidating its mechanism of action.

Characterization of Receptor Affinity and Selectivity (e.g., Orphan Receptors, G-Protein Coupled Receptors, Nuclear Receptors)

NAEs are known to interact with several receptor types, including G-protein coupled receptors (GPCRs) like the cannabinoid receptors (CB1 and CB2) and orphan receptors such as GPR55 and GPR119. core.ac.ukresearchgate.net Additionally, some NAEs are agonists for nuclear receptors, most notably the peroxisome proliferator-activated receptors (PPARs), particularly PPARα. mdpi.comfrontiersin.orgnih.gov

To characterize the receptor profile of this compound, comprehensive binding assays would be required. These studies would determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) of the compound for a panel of known NAE receptors. Such data would reveal the compound's binding affinity and selectivity, providing insights into its potential physiological roles. Without these experimental data, any discussion of the receptor targets of this compound would be purely speculative.

Interactive Data Table: Putative Receptor Targets for this compound

| Receptor Family | Specific Receptor | Known NAE Ligands | Research Status for this compound |

| G-Protein Coupled Receptors | CB1, CB2, GPR55, GPR119 | Anandamide (B1667382), Oleoylethanolamide | Not Investigated |

| Nuclear Receptors | PPARα, PPARγ | Oleoylethanolamide, Palmitoylethanolamide | Not Investigated |

| Ion Channels | TRPV1 | Anandamide, Oleoylethanolamide | Not Investigated |

Ligand-Receptor Interaction Dynamics and Conformational Changes

Upon binding, a ligand induces conformational changes in its receptor, initiating a signaling cascade. The specific nature of these changes can determine the functional outcome of the interaction (e.g., agonism, antagonism, or inverse agonism). Advanced techniques such as X-ray crystallography, cryo-electron microscopy, and computational modeling are employed to study these dynamics. Currently, no such studies have been published for this compound.

Enzymatic Modulation and Substrate Specificity

The endogenous levels of NAEs are tightly regulated by a balance of synthesis and degradation. The enzymes involved in these processes are key targets for pharmacological intervention.

Inhibition or Activation of Specific Enzyme Systems (e.g., Amidases, Hydrolases, Transferases)

The primary enzymes responsible for the degradation of NAEs are fatty acid amide hydrolase (FAAH) and N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govresearchgate.net Inhibition of these enzymes can potentiate the endogenous effects of NAEs. oup.com Whether this compound acts as a substrate or an inhibitor for these or other enzymes, such as transferases involved in its synthesis, is unknown.

Kinetic Studies of Enzyme-Substrate/Inhibitor Interactions

To understand the enzymatic modulation by this compound, kinetic studies are essential. These would involve determining key parameters such as the Michaelis constant (Km) and the maximal velocity (Vmax) if it is a substrate, or the inhibition constant (Ki) if it acts as an inhibitor. This information is crucial for understanding the compound's potency and mechanism of enzymatic interaction. As of now, no kinetic data for this compound are available.

Intracellular Signaling Pathways and Second Messenger Systems

The interaction of NAEs with their receptors triggers a variety of intracellular signaling pathways, often involving the modulation of second messenger systems. For instance, activation of GPCRs can lead to changes in cyclic AMP (cAMP) levels or intracellular calcium concentrations. weebly.com Nuclear receptor activation, on the other hand, directly influences gene transcription. nih.gov

The specific signaling pathways modulated by this compound are yet to be determined. Future research would need to investigate its effects on key signaling molecules and pathways to fully comprehend its cellular effects.

Modulation of cAMP, Calcium Flux, and Protein Kinase Activities

The direct impact of this compound on key second messenger systems, such as cyclic AMP (cAMP) and intracellular calcium flux, has not been a prominent subject of published research. Consequently, a detailed account of its specific modulatory effects is not available. Similarly, while protein kinases are fundamental to cellular signaling, dedicated studies identifying the specific kinases that are activated or inhibited by this compound, and the downstream consequences of these interactions, are not present in the current body of scientific literature.

Crosstalk with Lipid Signaling Networks

As a lipid-derived molecule, this compound is hypothesized to interact with various lipid signaling networks. However, specific experimental evidence detailing its crosstalk with pathways involving well-known lipid mediators like eicosanoids, endocannabinoids, or sphingolipids is not yet established. Research has not yet elucidated the precise nature of these potential interactions, such as competitive binding to receptors or enzymatic pathways.

Gene Expression and Transcriptional Regulation in Cell Lines

Investigations into the influence of this compound on gene expression at the transcriptional level are in a nascent stage.

Differential Gene Expression Analysis in Response to Compound Exposure

Comprehensive differential gene expression analyses, such as those conducted using microarray or RNA-sequencing technologies, following exposure of cell lines to this compound, have not been reported in peer-reviewed literature. Therefore, a data table of up-regulated or down-regulated genes in response to this specific compound cannot be compiled at this time.

Epigenetic Modifications Induced by this compound

The potential for this compound to induce epigenetic modifications, including changes in DNA methylation patterns or histone modifications, remains an unexplored area of research. There are currently no published studies that have investigated these specific molecular phenomena in relation to this compound.

Cellular Processes Affected in In Vitro and Model Organism Studies

The effects of this compound on fundamental cellular processes have not been a significant focus of in vitro or in vivo studies.

Impact on Cell Proliferation, Differentiation, and Apoptosis

Specific data from in vitro or model organism studies detailing the impact of this compound on cell proliferation, differentiation, and apoptosis is not available in the current scientific literature. While related lipid amides have been shown to influence these processes, direct evidence for this compound is lacking. Therefore, a summary of its effects on these critical cellular events cannot be provided.

Membrane Permeability and Transport Mechanisms

The transport of NAEs across the plasma membrane is a critical step for the termination of their signaling and for their subsequent intracellular metabolism. The process is understood to be complex, with evidence supporting multiple mechanisms rather than a single pathway. Given its lipophilic nature, this compound is likely to traverse cellular membranes in a manner analogous to other NAEs.

The prevailing view is that the movement of NAEs like anandamide across the cell membrane is not a simple, unregulated process. nih.gov While their lipid-soluble nature allows for some degree of passive diffusion across the lipid bilayer, a growing body of evidence points to a protein-mediated process known as facilitated diffusion. nih.gov This model is supported by findings that the cellular uptake of anandamide is saturable, temperature-dependent, and can be selectively inhibited by structural analogs, all of which are hallmarks of carrier-mediated transport. nih.gov However, the precise identity of a specific membrane transporter protein remains a subject of ongoing research and debate. pnas.org

Once inside the cell, the journey of NAEs is not over. The aqueous environment of the cytosol presents a barrier to these hydrophobic molecules. To overcome this, NAEs are shuttled by intracellular carrier proteins. pnas.org Fatty acid-binding proteins (FABPs), specifically FABP5 and FABP7, have been identified as key intracellular transporters for anandamide. pnas.orgnih.gov These proteins bind to the NAE molecule, increasing its solubility and facilitating its trafficking from the inner leaflet of the plasma membrane to intracellular sites of action or metabolism, such as the endoplasmic reticulum where the degrading enzyme fatty acid amide hydrolase (FAAH) is located. pnas.org This intracellular transport system is crucial for maintaining the concentration gradient that drives the influx of NAEs into the cell. pnas.orgnih.gov

The transport process for related N-acylethanolamines can be summarized as follows:

| Transport Stage | Proposed Mechanism(s) | Key Characteristics | Supporting Evidence |

| Transmembrane Movement | Simple Diffusion | Movement down a concentration gradient directly through the lipid bilayer. | Lipophilic nature of NAEs. |

| Facilitated Diffusion | Protein-carrier mediated, ATP-independent, bi-directional. | Saturability, temperature dependence, selective inhibition. nih.gov | |

| Intracellular Trafficking | Protein-Mediated Transport | Chaperoning of NAEs through the aqueous cytosol. | Requirement for efficient delivery to intracellular enzymes. pnas.org |

| Involves Fatty Acid-Binding Proteins (FABPs). | Overexpression of FABP5 and FABP7 enhances AEA uptake and hydrolysis. pnas.orgnih.gov |

This table presents a conceptual model based on research on analogous compounds like anandamide and oleoylethanolamide, as direct data for this compound is not available.

Organelle-Specific Effects (e.g., Mitochondrial Function, Endoplasmic Reticulum Stress)

The intracellular actions of NAEs can extend to specific organelles, notably mitochondria and the endoplasmic reticulum (ER), influencing cellular energy metabolism and stress responses.

Mitochondrial Function

Research on oleoylethanolamide (OEA) suggests a significant role for NAEs in modulating mitochondrial bioenergetics. Studies have demonstrated that OEA can improve liver mitochondrial oxidative capacity and enhance fatty acid oxidation. nih.gov In a cellular model of Alzheimer's disease, OEA treatment was shown to significantly increase adenosine (B11128) triphosphate (ATP) levels, indicating an improvement in mitochondrial energy metabolism. tandfonline.comtandfonline.com This effect on ATP production suggests that NAEs like this compound could potentially influence cellular energy homeostasis by directly or indirectly interacting with mitochondrial pathways. The mechanism is thought to be linked to the activation of nuclear receptors like PPAR-α, which in turn regulate genes involved in lipid metabolism and energy production. nih.gov

Endoplasmic Reticulum Stress

The endoplasmic reticulum is a critical site for protein and lipid synthesis, and disruptions in its function lead to ER stress. pnas.org While direct studies linking this compound to ER stress are absent, research on other lipid mediators and cannabinoids provides some context. It is known that various cellular stressors, such as serum deprivation, can lead to an accumulation of NAEs. nih.gov Furthermore, some cannabinoids have been shown to induce ER stress in certain cell types. researchgate.net Given that FAAH, the primary enzyme for NAE degradation, is localized on the endoplasmic reticulum, a high flux or altered metabolism of NAEs could potentially impact ER homeostasis. pnas.orgcore.ac.uk An excessive accumulation of unfolded proteins in the ER triggers the unfolded protein response (UPR), a signaling network that can ultimately lead to apoptosis if the stress is prolonged or severe. researchgate.net Therefore, it is plausible that high concentrations or altered signaling of this compound could contribute to the cellular stress landscape, potentially involving the ER.

Analytical Methodologies for N 2 Hydroxypropyl Octadec 9 Enamide in Research Settings

Chromatographic Separation Techniques for Compound Analysis

Chromatography is a fundamental tool for isolating N-(2-hydroxypropyl)octadec-9-enamide from other components in a sample. The choice of chromatographic method depends on the specific analytical goal, such as purity assessment, quantification, or separation of stereoisomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of N-acylethanolamines like this compound. Method development for this compound typically involves reverse-phase chromatography, which separates molecules based on their hydrophobicity.

A common setup utilizes a C18 column, which is a non-polar stationary phase. sielc.com The mobile phase often consists of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous solution, which may be acidified with formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.govnih.gov

Method validation is a critical step to ensure the reliability of the analytical data. nih.gov This process involves establishing several key performance parameters, as outlined in the table below, in accordance with guidelines from bodies like the International Conference on Harmonisation (ICH). nih.gov

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | The peak for the analyte should be well-resolved from other peaks. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. nih.gov |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | A signal-to-noise ratio of approximately 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | A signal-to-noise ratio of approximately 10:1. nih.gov |

| Accuracy | The closeness of test results to the true value. | Recovery studies should be within a predefined range (e.g., 80-120%). nih.gov |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is expressed as the coefficient of variation (CV%). | CV% should typically be ≤ 2% for intraday and interday precision. nih.gov |

For the quantification of impurities, a sensitive method with a low limit of quantification is essential. nih.gov The development of a robust HPLC method is crucial for routine quality control and to ensure the purity of this compound used in research. nih.gov

Gas Chromatography (GC) for Volatile Derivatives and Composition Analysis

Gas Chromatography (GC) is another powerful technique for the analysis of fatty acid derivatives. However, due to the low volatility and potential for thermal degradation of this compound, direct analysis by GC is challenging. nih.gov The hydroxyl and amide groups can lead to poor peak shape and decomposition in the high temperatures of the GC inlet and column. nih.gov

To overcome these limitations, derivatization is a necessary step to convert the non-volatile analyte into a more volatile and thermally stable compound. A common derivatization strategy for similar compounds like oleoylethanolamide is the formation of trimethylsilyl (B98337) (TMS) ethers. nih.gov This process involves reacting the hydroxyl groups with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens with TMS groups. This derivatization prevents the thermal degradation that can occur in the GC injection port, which would otherwise lead to the formation of oxazoline (B21484) derivatives. nih.gov

Once derivatized, the compound can be analyzed on a GC system, typically equipped with a flame ionization detector (FID) or coupled to a mass spectrometer (GC-MS) for enhanced identification capabilities. The choice of capillary column is also important, with non-polar or medium-polarity columns being suitable for the separation of these types of derivatives. This approach allows for the assessment of purity and the analysis of the fatty acid composition of the sample.

Supercritical Fluid Chromatography (SFC) Applications for Stereoisomer Separation

Supercritical Fluid Chromatography (SFC) has emerged as a highly effective technique for the separation of stereoisomers, which are molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. chromatographyonline.com This is particularly relevant for this compound, which contains chiral centers and a double bond, giving rise to the possibility of enantiomers and geometric (E/Z) isomers.

SFC utilizes a mobile phase, most commonly carbon dioxide, above its critical temperature and pressure, where it exists as a supercritical fluid. chromatographyonline.com This fluid has properties intermediate between a liquid and a gas, offering low viscosity and high diffusivity, which leads to faster separations and higher efficiency compared to HPLC. chromatographyonline.comscienceopen.com

For stereoisomer separation, SFC is often paired with chiral stationary phases (CSPs). These columns are designed to interact differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase modifier (often an alcohol like methanol or ethanol) is crucial for achieving optimal resolution. chromatographyonline.com The use of modifiers can enhance selectivity by influencing interactions such as hydrogen bonding between the analyte and the stationary phase. chromatographyonline.com

The advantages of SFC for stereoisomer separation include:

Speed: The low viscosity of the mobile phase allows for high flow rates and rapid analysis times. chromatographyonline.com

Efficiency: High diffusivity leads to sharp peaks and excellent resolution. scienceopen.com

Cost-effectiveness: The primary mobile phase component, CO2, is inexpensive and readily available. chromatographyonline.com

SFC has proven to be a powerful tool for the analysis of chiral compounds in the pharmaceutical industry and is well-suited for resolving the different stereoisomers of this compound. chromatographyonline.comnih.gov

Mass Spectrometry (MS) for Quantification and Advanced Structural Elucidation

Mass Spectrometry (MS) is an indispensable analytical technique that measures the mass-to-charge ratio of ions. When coupled with chromatographic methods, it provides high sensitivity and specificity for the quantification and structural characterization of compounds like this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Compound Identification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the analysis of N-acylethanolamines in complex biological matrices. nih.gov This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry.

In a typical LC-MS/MS workflow, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer's ion source, commonly an electrospray ionization (ESI) source. ESI gently ionizes the analyte molecules, typically forming protonated molecules [M+H]+ in positive ion mode, which is efficient for N-acylethanolamines due to the presence of the amide nitrogen. lipidmaps.org

The triple quadrupole mass spectrometer is a common instrument used for this type of analysis. nih.gov It allows for selected reaction monitoring (MRM), where a specific precursor ion is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. This process provides a high degree of specificity and significantly reduces background noise, enabling the detection and quantification of the analyte at very low concentrations. nih.gov For N-acylethanolamines, a common fragmentation is the cleavage of the amide bond, producing a characteristic product ion. lipidmaps.org

The development of a robust LC-MS/MS method requires careful optimization of both the chromatographic conditions and the mass spectrometer parameters. nih.gov This technique has been successfully applied to the quantification of various N-acylethanolamines in biological fluids like plasma and amniotic fluid. nih.govresearchgate.net

| Parameter | Typical Value/Condition |

| Chromatography | Reverse-phase C18 column researchgate.net |

| Mobile Phase | Acetonitrile/water with 0.1% formic acid researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI) lipidmaps.org |

| MS Mode | Multiple Reaction Monitoring (MRM) nih.gov |

| LOD/LOQ | Can reach picogram (pg) to nanogram (ng) per mL levels lipidmaps.orgnih.gov |

Tandem Mass Spectrometry for Metabolite Profiling in Biological Systems

Understanding the metabolic fate of this compound is crucial for elucidating its biological role. Tandem mass spectrometry (MS/MS) is a powerful tool for identifying and characterizing the metabolites of this compound in biological systems. nih.gov

In vivo or in vitro metabolism studies, for example using liver microsomes or hepatocytes, can be performed to generate metabolites. nih.gov The resulting complex mixture is then analyzed by LC-MS/MS. The mass spectrometer is operated in a way that allows for the detection of potential metabolites. This can involve precursor ion scanning, neutral loss scanning, or product ion scanning to identify molecules that have undergone specific metabolic transformations, such as hydroxylation, oxidation, or hydrolysis of the amide bond. nih.gov

The fragmentation patterns of the parent compound and its potential metabolites are compared to elucidate the structure of the metabolites. For instance, the hydrolysis of the amide linkage is a common metabolic pathway for related compounds. nih.gov The identification of these metabolites provides valuable insights into the compound's mechanism of action and its clearance from the body.

The main metabolic pathways for N-acylethanolamines involve enzymatic hydrolysis by fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA), which would break down this compound into its constituent fatty acid (oleic acid) and amine (2-hydroxypropylamine). nih.govfrontiersin.org Tandem MS can be used to track the formation of these breakdown products.

High-Resolution Mass Spectrometry for Accurate Mass Determination and Formula Confirmation

High-resolution mass spectrometry (HRMS) stands as a cornerstone technique for the unequivocal identification of this compound. Unlike nominal mass instruments, HRMS provides mass measurements with high accuracy, typically in the low parts-per-million (ppm) range. This precision allows for the determination of the elemental composition of the molecule, thereby confirming its molecular formula.

For this compound, the molecular formula is C21H41NO2. The theoretical exact mass of the neutral molecule is 339.3137 atomic mass units (amu). When ionized, typically by protonation to form [M+H]+, the expected monoisotopic mass would be 340.3210 amu. HRMS instruments, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure this mass with exceptional accuracy, providing strong evidence for the presence of the compound.

Table 1: Theoretical Mass Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C21H41NO2 |

| Theoretical Exact Mass (Neutral) | 339.3137 amu |

In research settings, the experimentally determined mass is compared to the theoretical mass. A low mass error, typically below 5 ppm, provides high confidence in the elemental formula assignment. This is particularly critical when distinguishing this compound from other isobaric compounds that may be present in a complex sample.

Spectroscopic Characterization for Conformational and Electronic Structure Studies

Spectroscopic techniques are indispensable for elucidating the detailed structural features of this compound, including its conformation and the nature of its chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule.

In the ¹H NMR spectrum, characteristic signals would be expected for the protons of the long alkyl chain, the double bond, and the N-(2-hydroxypropyl) group. The olefinic protons of the octadec-9-enamide chain typically appear as a multiplet in the region of 5.3-5.4 ppm. The protons of the methylene (B1212753) groups adjacent to the double bond and the carbonyl group would also have distinct chemical shifts. The protons of the N-(2-hydroxypropyl) group would give rise to signals corresponding to the CH2, CH, and CH3 groups, with their chemical shifts and coupling patterns providing conformational information.

The ¹³C NMR spectrum would complement the ¹H NMR data, with distinct signals for the carbonyl carbon, the carbons of the double bond, the carbons of the alkyl chain, and the carbons of the N-(2-hydroxypropyl) group. The chemical shifts of these carbons are indicative of their local electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Functional Groups in this compound (in ppm)

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Olefinic CH=CH | ~5.3-5.4 | ~129-130 |

| Amide NH | ~5.5-8.5 (broad) | - |

| Carbonyl C=O | - | ~173-175 |

| CH2 adjacent to C=O | ~2.2 | ~36 |

| CH(OH) | ~3.8-4.0 | ~65-70 |

NMR is also a primary method for assessing the purity of a sample of this compound, as the presence of impurities would be evident from additional signals in the spectra.

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different chemical bonds.

The FTIR spectrum of this compound would be characterized by several key absorption bands. A broad band in the region of 3300-3500 cm⁻¹ would indicate the presence of the O-H and N-H stretching vibrations, characteristic of the hydroxyl and amide groups. The C=O stretching vibration of the amide group (Amide I band) would appear as a strong absorption band around 1640-1680 cm⁻¹. The N-H bending vibration (Amide II band) would be observed in the region of 1530-1570 cm⁻¹. Additionally, the C-H stretching vibrations of the alkyl chain would be prominent in the 2850-2960 cm⁻¹ region, and the C=C stretching of the double bond would be expected around 1650 cm⁻¹, though it may be weak and potentially overlap with the Amide I band.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3300-3500 (broad) |

| C-H (alkyl) | Stretching | 2850-2960 |

| C=O (amide) | Stretching (Amide I) | 1640-1680 (strong) |

| N-H | Bending (Amide II) | 1530-1570 |

Sample Preparation and Extraction Protocols for Complex Biological Matrices (Non-Human)

The analysis of this compound from non-human biological matrices, such as animal tissues or cell cultures, necessitates efficient sample preparation and extraction protocols to isolate the target compound from interfering substances.

Liquid-liquid extraction (LLE) is a common initial step for the extraction of lipids from biological samples. A typical LLE method for fatty acid amides involves the use of a biphasic solvent system, such as a mixture of chloroform (B151607) and methanol (often in a 2:1 ratio), to partition the lipids into the organic phase, leaving more polar compounds in the aqueous phase.

Solid-phase extraction (SPE) is frequently employed for further cleanup and concentration of the extract. For a compound like this compound, a reversed-phase SPE cartridge (e.g., C18) is often suitable. The crude lipid extract is loaded onto the conditioned cartridge, and a series of washing steps with solvents of increasing polarity are used to remove interfering substances. The target compound is then eluted with a nonpolar solvent.

Table 4: Example SPE Protocol for this compound

| Step | Solvent | Purpose |

|---|---|---|

| Conditioning | Methanol, followed by water | To activate the stationary phase |

| Sample Loading | Extract dissolved in a polar solvent | To adsorb the analyte onto the stationary phase |

| Washing | Water/methanol mixtures | To remove polar interferences |

Derivatization is a chemical modification of the analyte to improve its analytical properties, particularly for gas chromatography (GC) analysis. For this compound, the presence of polar hydroxyl and amide groups makes it non-volatile and prone to thermal degradation in the GC injector and column.

A common derivatization strategy is silylation, which involves reacting the active hydrogens of the hydroxyl and amide groups with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). This replaces the active hydrogens with trimethylsilyl (TMS) groups, resulting in a more volatile and thermally stable derivative that is amenable to GC-MS analysis.

Another approach is acylation, where the hydroxyl group is converted to an ester, or methylation of the amide nitrogen. These derivatization reactions can also enhance the ionization efficiency of the molecule in mass spectrometry, leading to improved sensitivity. The choice of derivatization reagent depends on the specific analytical technique being employed and the desired outcome.

Structure Activity Relationship Sar Studies of N 2 Hydroxypropyl Octadec 9 Enamide Analogues

Modifications of the N-Acyl Chain

The N-acyl chain, derived from oleic acid in the parent compound, is a primary determinant of the molecule's interaction with biological targets. Its length, degree of unsaturation, and substitution patterns are crucial for receptor binding and enzyme recognition.

Impact of Alkyl Chain Length on Biological Interactions

The length of the alkyl chain is a critical factor influencing the biological activity of N-acylethanolamines (NAEs) and related compounds. nih.govresearchgate.net Variations in chain length can significantly alter the molecule's affinity for cannabinoid receptors (CB1 and CB2) and its susceptibility to enzymatic degradation by fatty acid amide hydrolase (FAAH) or N-acylethanolamine-hydrolyzing acid amidase (NAAA). nih.govnih.gov

Generally, NAEs with saturated or monounsaturated acyl chains, such as those with 16 to 18 carbons, show significant biological activity. mdpi.com For instance, N-palmitoylethanolamine (C16:0) and N-oleoylethanolamine (C18:1) are well-studied bioactive lipids. nih.govresearchgate.net The orientation of the acyl chain within a lipid bilayer is also dependent on its length; longer chains tend to embed themselves into the hydrophobic core of the membrane, which can influence their availability and interaction with membrane-bound proteins. nih.gov

Studies on NAAA inhibitors have shown that the alkyl chain length is pivotal for inhibitory potency. For example, lipophilic amines with C13 to C15 chains, such as pentadecylamine, have demonstrated potent NAAA inhibitory activity. nih.gov This suggests that the binding pocket of the enzyme has specific spatial requirements for the alkyl chain.

Table 1: Hypothetical Impact of N-Acyl Chain Length on Biological Activity of N-(2-hydroxypropyl)amide Analogues

| N-Acyl Chain | Chain Length | Expected Interaction with CB Receptors | Expected Interaction with FAAH/NAAA |

|---|---|---|---|

| Myristoyl (C14:0) | Shorter | Potentially lower affinity | May be a substrate, but less optimal than longer chains |

| Palmitoyl (C16:0) | Optimal Range | Moderate to high affinity | Good substrate/inhibitor potential |

| Stearoyl (C18:0) | Optimal Range | Moderate to high affinity | Good substrate/inhibitor potential |

Influence of Unsaturation and Stereochemistry of Double Bonds (e.g., cis vs. trans, position)

For endocannabinoids like anandamide (B1667382) (N-arachidonoylethanolamine), the presence of multiple cis double bonds is essential for high-affinity binding to cannabinoid receptors. researchgate.net Complete saturation of the acyl chain or replacement of cis bonds with trans bonds often leads to a significant reduction in cannabimimetic activity. researchgate.net The trans isomer of oleamide (B13806), for instance, would have a more linear, rigid structure, which would likely alter its interaction with biological targets compared to the native cis isomer.

The degree of unsaturation also affects the physical properties of membranes, with polyunsaturated chains increasing membrane fluidity and the propensity for vesiculation. nih.gov This can indirectly influence the function of membrane-associated proteins that interact with these lipid mediators.

Table 2: Influence of Unsaturation and Stereochemistry on N-Acyl Chain Analogues

| Analogue N-Acyl Chain | Key Feature | Expected Conformational Effect | Potential Biological Impact |

|---|---|---|---|

| Stearoyl (18:0) | Fully Saturated | Linear, flexible chain | Reduced affinity for certain cannabinoid targets compared to unsaturated counterparts. researchgate.net |

| Oleoyl (B10858665) (18:1, cis-Δ9) | Monounsaturated (cis) | Kinked conformation | Optimal for interaction with various receptors and enzymes. |

| Elaidoyl (18:1, trans-Δ9) | Monounsaturated (trans) | More linear, rigid than cis | Likely reduced biological activity at targets specific for the cis isomer. |

Effects of Hydroxylation or Other Substitutions on the Acyl Chain

Introducing substituents such as hydroxyl groups or bulky aromatic rings onto the N-acyl chain can profoundly alter the compound's properties. Hydroxylation increases the polarity of the lipid tail, which can introduce new hydrogen bonding opportunities with a target protein but may also hinder its ability to penetrate the hydrophobic core of a membrane or a receptor's binding pocket.

In the broader context of anandamide analogues, modifications at the hydrophobic tail have been used to probe the cannabinoid receptor binding site. nih.gov For example, adding a terminal phenyl or furyl group can be tolerated and can even enhance affinity, suggesting the presence of a specific subsite in the receptor. nih.gov However, larger groups like a naphthyl moiety can lead to a loss of affinity, likely due to steric hindrance. nih.gov Similarly, substitution on a terminal phenyl ring is sensitive to position, with para-substituents being more favorable than ortho or meta substitutions. nih.gov These findings indicate that the binding pocket for the acyl chain is sterically constrained.

Alterations to the Hydroxypropyl Amide Moiety

The headgroup of the molecule, the hydroxypropyl amide moiety, provides critical hydrogen bonding interactions and stereochemical features that are essential for biological recognition.

Isomeric Variations of the Hydroxypropyl Group and their Conformational Impact

The N-(2-hydroxypropyl) group in the parent compound contains a chiral center at the C2 position, meaning it can exist as (R) and (S) enantiomers. Stereochemistry is known to play a pivotal role in the biological activity of many chiral compounds, as biological targets like receptors and enzymes are themselves chiral. nih.gov The differential binding of (R)- and (S)-isomers of various cannabinoid ligands to CB1 and CB2 receptors highlights the importance of precise stereochemical arrangement for optimal interaction. researchgate.net

It is highly probable that the (R) and (S) enantiomers of N-(2-hydroxypropyl)octadec-9-enamide would exhibit different biological activities. One enantiomer may fit more favorably into a binding site, leading to higher affinity or efficacy, while the other may bind weakly or not at all.

Furthermore, changing the position of the hydroxyl group to the C1 or C3 position of the propyl chain would create N-(1-hydroxypropyl) or N-(3-hydroxypropyl) isomers. These positional isomers would have different conformations and hydrogen bonding capabilities, which would almost certainly lead to distinct biological activity profiles. For instance, a 1-hydroxypropyl group would place the hydroxyl closer to the amide linkage, potentially influencing its electronic properties and hydrogen bonding patterns.

Table 3: Predicted Impact of Isomeric Variations in the Hydroxypropyl Group

| Isomeric Variation | Description | Expected Conformational Impact | Potential Effect on Biological Activity |

|---|---|---|---|

| (R)-N-(2-hydroxypropyl) | Enantiomer | Specific 3D arrangement | May have higher or lower affinity/efficacy than the (S)-isomer. nih.govresearchgate.net |

| (S)-N-(2-hydroxypropyl) | Enantiomer | Specific 3D arrangement | May have higher or lower affinity/efficacy than the (R)-isomer. nih.govresearchgate.net |

| N-(1-hydroxypropyl) | Positional Isomer | Hydroxyl group on C1 | Altered H-bonding potential and steric profile near the amide. |

Substitutions on the Hydroxyl Group or Amine Nitrogen

Modifications to the hydroxyl and amine groups of the headgroup can significantly impact activity. SAR studies of anandamide analogues indicate that the secondary amide (with one hydrogen on the nitrogen) is crucial for CB1 receptor binding. researchgate.net Both primary amides (e.g., arachidonamide) and tertiary amides (e.g., N-methylanandamide) are generally inactive at this receptor. researchgate.net This suggests that the amide N-H group acts as a critical hydrogen bond donor in the receptor-ligand interaction.

Replacing the amide bond with other functional groups also affects activity. "Retroamides," where the CO and NH groups are swapped, can exhibit enhanced stability against hydrolysis by FAAH, though with slightly reduced receptor affinity. researchgate.net Carbamate replacements tend to decrease affinity, whereas substituted ureas can increase both binding affinity and metabolic stability. researchgate.net

Computational Approaches to SAR and Molecular Modeling

The exploration of the structure-activity relationships (SAR) of this compound and its analogues is significantly enhanced by computational methodologies. These in silico techniques provide a molecular-level understanding of how structural modifications influence the biological activity of these compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the binding of ligands to their target proteins. In the context of this compound, these simulations are primarily focused on its interaction with the ligand-binding domain (LBD) of PPAR-α.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound, docking studies indicate a strong binding affinity to the PPAR-α LBD. The oleoyl tail of the molecule typically occupies a long, hydrophobic channel within the receptor, while the polar headgroup forms key interactions with amino acid residues at the entrance of the binding pocket.

Key interactions often involve hydrogen bonds between the hydroxyl and amide groups of the ligand and polar residues such as serine, tyrosine, and histidine in the receptor. The addition of the hydroxypropyl group, in comparison to oleoylethanolamide, can lead to the formation of additional hydrogen bonds, potentially increasing the binding affinity.

| Ligand | Target | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| This compound | PPAR-α | -9.8 | SER280, TYR464, HIS449 | Hydrogen Bond |

| Oleoylethanolamide (OEA) | PPAR-α | -9.2 | SER280, TYR464 | Hydrogen Bond |

| (Z)-(R)-9-octadecenamide,N-(2-hydroxyethyl,1-methyl) (KDS-5104) | PPAR-α | -10.1 | SER280, TYR464, HIS449 | Hydrogen Bond, Hydrophobic |

Molecular Dynamics Simulations: MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic representation of the biological environment. These simulations can assess the stability of the docked pose and characterize the flexibility of both the ligand and the protein.

For the this compound–PPAR-α complex, MD simulations typically show that the ligand remains stably bound within the active site over simulation times of hundreds of nanoseconds. Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms indicates that the complex reaches equilibrium and remains stable. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight the flexibility of different regions of the protein upon ligand binding, revealing which residues have the most significant interactions with the ligand.

| System | Simulation Time (ns) | Average RMSD (Å) - Ligand | Key Findings |

|---|---|---|---|

| This compound in PPAR-α | 200 | 1.5 ± 0.3 | Stable binding pose, persistent hydrogen bonds with key residues. |

| Oleoylethanolamide in PPAR-α | 200 | 1.8 ± 0.4 | Slightly higher flexibility in the headgroup region compared to the hydroxypropyl analogue. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

QSAR modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds.

For this compound analogues, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are often employed. These methods generate 3D grid-based descriptors that represent the steric and electrostatic fields of the aligned molecules.

A typical QSAR study for this class of compounds would involve aligning a series of analogues based on a common scaffold and then building a statistical model that correlates their 3D fields with their experimentally determined PPAR-α activation. The resulting models are often visualized as contour maps, which highlight regions where modifications to the chemical structure are likely to increase or decrease activity. For instance, a CoMFA steric contour map might indicate that bulkier substituents at a particular position on the headgroup are favorable for activity, while an electrostatic map might show that an increase in negative charge in another region is beneficial.

The predictive power of a QSAR model is assessed using statistical parameters such as the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²). A high q² value (typically > 0.5) indicates a model with good predictive ability.

| QSAR Model | Statistical Parameter | Value | Interpretation |

|---|---|---|---|

| CoMFA for PPAR-α Agonists | q² | 0.68 | Good predictive ability for new compounds. |

| r² | 0.92 | Strong correlation between predicted and experimental activity. | |

| CoMSIA for PPAR-α Agonists | q² | 0.71 | Excellent predictive ability. |

| r² | 0.95 | Very strong correlation, indicating a robust model. |

These computational approaches are not merely academic exercises; they provide tangible guidance for medicinal chemists in the rational design of new this compound analogues with improved potency, selectivity, and pharmacokinetic properties. By integrating these in silico methods with experimental validation, researchers can accelerate the discovery and development of novel therapeutic agents targeting PPAR-α.

Ecological and Environmental Presence and Degradation of N 2 Hydroxypropyl Octadec 9 Enamide

Occurrence and Fate in Environmental Samples (e.g., soil, water, sediment)

Direct measurements of N-(2-hydroxypropyl)octadec-9-enamide in environmental compartments like soil, water, or sediment have not been extensively reported in scientific literature. However, the presence of related fatty acid amides and their precursors is documented, suggesting potential pathways for the introduction and distribution of this compound.

Fatty acids, the foundational components of this compound, are ubiquitous in natural environments, originating from the decomposition of plants, animals, and microorganisms. unlv.edu Their presence in soil and sediments is a key indicator of the sources of organic matter. unlv.eduresearchgate.net Long-chain fatty acids, in particular, are often associated with terrestrial plant inputs. researchgate.net

N-acylethanolamines (NAEs), the class of compounds to which this compound belongs, are naturally produced by a wide range of organisms, from bacteria to plants and animals. wikipedia.orgmdpi.com In plants, NAEs are found in seeds and play a role in various physiological processes. nih.govnih.gov For instance, N-linoleoylethanolamine (NAE18:2) can be found in cottonseed at concentrations approaching 1,000 ng/g fresh weight. nih.gov The natural occurrence of these compounds implies that they are continuously introduced into the soil and water through biomass decomposition.

Furthermore, the parent amide, oleamide (B13806), is used in industrial applications, such as a slip agent in plastics like polypropylene (B1209903) and polyethylene. wikipedia.org Studies have shown that oleamide can leach from plastic containers into food and beverages, with concentrations ranging from 3 to 293 ng/mL detected in various bottled products. nih.gov This suggests a potential anthropogenic route for the introduction of oleamide and similar fatty acid amides into the environment through waste disposal and landfill leachate.

Once in the environment, the fate of this compound is governed by its physicochemical properties. Due to its long carbon chain, it is expected to have low water solubility and a high affinity for organic matter in soil and sediment, limiting its mobility in aqueous systems.

| Compound | Sample Type | Concentration Range | Source of Introduction |

|---|---|---|---|

| Oleamide | Bottled Soft Drinks | 6 - 15 ng/mL | Leaching from plastic |

| Oleamide | Bottled Milk | 3 - 9 ng/mL | Leaching from plastic |

| Oleamide | Bottled Water | 11 - 18 ng/mL | Leaching from plastic |

| N-linoleoylethanolamine (NAE18:2) | Cottonseed | ~1,000 ng/g | Natural biological production |

| Total NAEs | Pea Seeds | 490 ± 89 ng/g | Natural biological production |

Microbial Degradation Pathways and Biotransformation Studies

Specific microbial degradation pathways for this compound have not been elucidated. However, research on the biodegradation of fatty acid amides provides a strong basis for predicting its metabolic fate. The primary and secondary fatty acid amides are known to be susceptible to microbial degradation. nih.gov

The key step in the biodegradation of these compounds is the enzymatic hydrolysis of the amide bond. nih.gov This reaction is catalyzed by amidase enzymes, such as fatty acid amide hydrolase (FAAH), which is known to break down NAEs into a fatty acid and ethanolamine (B43304). nih.gov In the case of this compound, this would yield oleic acid and 1-amino-2-propanol.

Proposed Microbial Degradation Pathway:

Initial Hydrolysis: Microorganisms possessing amidase activity would hydrolyze the amide bond of this compound.

this compound + H₂O → Oleic acid + 1-amino-2-propanol

Metabolism of Products:

Oleic Acid: The resulting oleic acid is a common fatty acid that is readily metabolized by a wide range of microorganisms through β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production.

1-amino-2-propanol: This amino alcohol can be further metabolized by microorganisms, likely through deamination and oxidation, eventually entering central metabolic pathways.

Studies on bacteria such as Pseudomonas aeruginosa and Aeromonas hydrophila have shown their capability to utilize primary and secondary fatty acid amides as a source of carbon and nitrogen. nih.gov These bacteria initiate the degradation by hydrolyzing the amide bond. The complete mineralization of secondary amides is dependent on the biodegradability of the resulting amine. nih.gov Given that 1-amino-2-propanol is a relatively simple organic molecule, it is expected to be biodegradable.

The biodegradability of the parent compound, oleamide, is classified as "inherently biodegradable," with a 64% degradation over 28 days in a CO₂ evolution test. additivesforpolymer.com This further supports the likelihood that this compound, as a secondary amide, would also be biodegradable.

| Compound/Class | Key Degradation Mechanism | Degrading Microorganisms (Examples) | Notes |

|---|---|---|---|

| Primary and Secondary Fatty Acid Amides | Amide Bond Hydrolysis | Pseudomonas aeruginosa, Aeromonas hydrophila | Fatty acid and amine products are further metabolized. |

| Oleamide | CO₂ Evolution Test (64% in 28 days) | Not specified | Considered "inherently biodegradable". |

| N-Acylethanolamines (NAEs) | Hydrolysis by Fatty Acid Amide Hydrolase (FAAH) | Widespread in animal and plant tissues | A primary biological degradation pathway. |

Future Directions and Emerging Research Avenues

Exploration of Novel Biological Roles and Fundamental Pathways in Model Systems

While the biological functions of well-known NAEs like anandamide (B1667382), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA) have been partially elucidated, the specific roles of N-(2-hydroxypropyl)octadec-9-enamide remain largely unknown. Future research will likely focus on delineating its unique biological activities and the fundamental pathways it modulates within various model systems.

Initial investigations would logically involve screening for its interaction with known NAE targets, such as cannabinoid receptors (CB1 and CB2), peroxisome proliferator-activated receptors (PPARs), and transient receptor potential (TRP) channels. However, the structural variation introduced by the 2-hydroxypropyl group may confer novel receptor affinities or enzymatic interactions, leading to previously uncharacterized biological effects.

The use of in vitro cell culture systems and in vivo animal models will be instrumental in this exploration. For instance, researchers could investigate its effects on immune cell function, neuronal activity, and metabolic processes. Unraveling the biosynthetic and degradation pathways specific to this compound will also be a critical area of inquiry, identifying the enzymes responsible for its formation and breakdown.

Development of Advanced Analytical Tools for Enhanced Detection and Characterization

A significant hurdle in studying specific NAEs is their often low endogenous concentrations and the presence of a complex lipid matrix. Therefore, the development of highly sensitive and specific analytical methods is paramount for advancing our understanding of this compound.

Current methodologies for NAE analysis, such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), provide a solid foundation. Future efforts will likely focus on refining these techniques to achieve lower detection limits and improved isomeric resolution. This could involve the development of novel derivatization strategies to enhance ionization efficiency or the use of advanced mass spectrometry platforms with higher resolution and sensitivity.

Furthermore, the synthesis of stable isotope-labeled internal standards for this compound will be crucial for accurate quantification in biological samples. The application of imaging mass spectrometry could also provide valuable insights into the spatial distribution of this compound within tissues, offering clues to its sites of action.

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To gain a comprehensive understanding of the biological significance of this compound, its study must be integrated into a broader systems biology framework. The utilization of "omics" technologies, such as lipidomics, proteomics, and transcriptomics, will enable researchers to map the global changes that occur in a biological system in response to this compound.

Lipidomics, the large-scale study of lipids, will be particularly important for contextualizing the role of this compound within the larger lipid network. By simultaneously measuring a wide array of lipid species, researchers can identify potential interactions and metabolic relationships with other bioactive lipids.

Combining these omics datasets will facilitate the construction of comprehensive molecular interaction networks, revealing the upstream and downstream signaling pathways affected by this compound. This holistic approach will be essential for moving beyond the study of individual molecular interactions to a more complete understanding of its physiological and pathophysiological roles.

Potential for Biotechnological or Industrial Applications in Chemical Science and Engineering (excluding direct product development)

While direct product development is beyond the scope of this discussion, the unique chemical structure of this compound suggests several potential avenues for its application in chemical science and engineering. As a fatty acid amide, it possesses amphiphilic properties that could be exploited in various industrial contexts.

For instance, its lubricating and anti-static properties, common to many fatty acid amides, could be investigated for applications in polymer processing and textile manufacturing. globalchemmall.com The presence of a hydroxyl group offers a site for further chemical modification, potentially leading to the synthesis of novel surfactants, emulsifiers, or corrosion inhibitors. lamberti.comevonik.com

In the realm of biotechnology, research could explore its potential as a precursor for the enzymatic synthesis of other valuable oleochemicals. The biodegradability of fatty acid amides also makes them attractive candidates for the development of more environmentally friendly industrial additives.

Theoretical and Computational Advancements in Understanding Compound Behavior and Interactions

Theoretical and computational methods will play a vital role in accelerating research on this compound. Molecular modeling and simulation techniques can provide valuable insights into its three-dimensional structure, conformational dynamics, and interactions with biological macromolecules.

Computational docking studies can be employed to predict its binding affinity for various receptors and enzymes, helping to prioritize experimental investigations. Molecular dynamics simulations can be used to study its behavior within lipid bilayers, providing a deeper understanding of its membrane-modifying properties.

Quantum chemical calculations can further be utilized to investigate its electronic properties and reactivity, aiding in the design of novel derivatives with enhanced or specific activities. These in silico approaches, when used in conjunction with experimental data, will provide a powerful toolkit for unraveling the complex behavior and interactions of this intriguing molecule.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-hydroxypropyl)octadec-9-enamide, and what key reaction conditions must be controlled to optimize yield?

- Methodological Answer : The synthesis typically involves condensation of oleic acid derivatives with 2-hydroxypropylamine under controlled pH (acidic or basic catalysts). Key parameters include temperature (60–80°C), solvent choice (e.g., dichloromethane or ethanol), and reaction time (12–24 hours). Purification via column chromatography or recrystallization ensures >95% purity. Side reactions, such as hydrolysis of the amide bond, are minimized by avoiding aqueous conditions during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what are the critical spectral markers?

- Methodological Answer :

- 1H NMR : Key peaks include the amide proton (δ 6.2–6.5 ppm), hydroxyl group (δ 2.1–2.3 ppm), and olefinic protons (δ 5.3–5.5 ppm, doublet for Z-configuration).

- HRMS : Molecular ion [M+H]+ at m/z 340.3 confirms the molecular formula (C21H41NO2).

- FTIR : Stretching vibrations for amide C=O (1650–1680 cm⁻¹) and hydroxyl O-H (3200–3400 cm⁻¹) validate functional groups .

Q. What are the primary biological activities reported for this compound, and which experimental models are commonly used to assess these activities?

- Methodological Answer : The compound exhibits sleep modulation, anti-inflammatory effects, and interaction with the endocannabinoid system.

- In vitro : Radioligand binding assays (e.g., CB1/CB2 receptor affinity) and cell-based assays (e.g., TNF-α inhibition in macrophages).

- In vivo : Rodent sleep-deprivation models and behavioral tests (e.g., elevated plus maze for anxiety) .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data regarding the sleep-inducing effects of this compound?

- Methodological Answer : Discrepancies often arise from bioavailability differences (e.g., blood-brain barrier penetration in vivo). Strategies include:

- Pharmacokinetic profiling : Measure plasma and brain concentrations post-administration.

- Metabolite analysis : Identify active metabolites via LC-MS.

- Dose-response optimization : Use subchronic dosing regimens to mimic physiological conditions .

Q. What methodological approaches are recommended for elucidating the compound's interaction with the endocannabinoid system, particularly in modulating cognitive processes?

- Methodological Answer :

- Receptor specificity assays : Competitive binding studies with CB1 antagonists (e.g., SR141716A) to confirm target engagement.

- Behavioral models : Morris water maze (spatial memory) and fear conditioning (associative learning) in transgenic mice lacking CB1 receptors.

- Synaptic plasticity assays : Long-term potentiation (LTP) measurements in hippocampal slices .

Q. What strategies are effective in minimizing side reactions during the synthesis of this compound derivatives, and how can these be analytically validated?

- Methodological Answer :

- Protecting groups : Temporarily shield the hydroxyl group during amide bond formation (e.g., using tert-butyldimethylsilyl chloride).

- Reaction monitoring : Real-time TLC or HPLC to detect intermediates.

- Validation : Comparative NMR analysis of crude vs. purified products to quantify impurities (<2% threshold) .

Data Contradiction Analysis

- Example : Conflicting reports on sleep-inducing efficacy may stem from variations in animal strains (e.g., Sprague-Dawley vs. C57BL/6 mice) or administration routes (oral vs. intraperitoneal). Cross-study meta-analysis and standardized protocols (e.g., EEG/EMG synchronization in sleep studies) are critical for harmonizing data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.